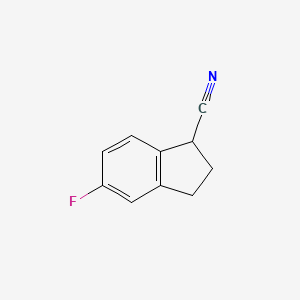

5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

CAS No.: 915030-25-0

Cat. No.: VC16000059

Molecular Formula: C10H8FN

Molecular Weight: 161.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915030-25-0 |

|---|---|

| Molecular Formula | C10H8FN |

| Molecular Weight | 161.18 g/mol |

| IUPAC Name | 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

| Standard InChI | InChI=1S/C10H8FN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |

| Standard InChI Key | WWGIROKSWOXQFB-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1C#N)C=CC(=C2)F |

Introduction

Chemical Identity and Structural Features

5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a bicyclic organic compound with the molecular formula and a molecular weight of 161.18 g/mol . Its IUPAC name derives from the indene scaffold, where a fluorine atom occupies the 5-position of the aromatic ring, and a nitrile group is attached to the 1-position of the partially saturated bicyclic system. The compound’s structural uniqueness lies in its planar aromatic moiety fused to a non-planar dihydroindene ring, creating a rigid framework that influences both its reactivity and molecular interactions .

Key identifiers include the CAS registry number 915030-25-0, DSSTox Substance ID DTXSID70702882, and SMILES string C1CC2=C(C1C#N)C=CC(=C2)F . Synonymous designations such as 1-Cyano-5-fluoroindane and SCHEMBL4525518 are frequently used in commercial catalogs and research databases .

Synthesis and Manufacturing

Industrial-Scale Production

Commercial suppliers such as Ambeed offer the compound at 97% purity, indicating established manufacturing protocols . The absence of detailed synthetic procedures in public domains suggests proprietary optimization, potentially involving:

-

Friedel-Crafts alkylation to construct the indene backbone.

-

Electrophilic fluorination at the 5-position.

-

Cyanation via nucleophilic substitution or Sandmeyer-type reactions.

Gram-scale production is achievable through column chromatography-free processes, as evidenced by analogous compounds requiring minimal purification .

Pharmacological Applications

ERβ-Selective Agonists

Derivatives of 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile exhibit high selectivity for estrogen receptor beta (ERβ) over ERα, a property exploited in treating postmenopausal disorders. In preclinical models, such compounds ameliorate obesity and depression by modulating ERβ-mediated neuroendocrine pathways . The nitrile group enhances metabolic stability compared to ester or ketone analogs, extending plasma half-life in vivo .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume